molecular formula C8H12O4 B2868341 (1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester CAS No. 81831-72-3

(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester

Cat. No. B2868341
CAS RN: 81831-72-3
M. Wt: 172.18
InChI Key: LNIQYJXNDLAPKL-UHNVWZDZSA-N
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Description

“(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” is an ester, a type of organic compound derived from carboxylic acids . Esters are known for their fruity or flowery smells . They are often synthesized in the lab by the reaction of an alcohol and a carboxylic acid .


Synthesis Analysis

The synthesis of esters like “(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” can be achieved through various methods. One such method is the enzymatic approach for transesterification . This process involves the use of a weak base to deprotonate a di-ester of malonic acid, followed by C–C bond formation at the alpha position with an alkyl halide .


Molecular Structure Analysis

The molecular structure of esters can be analyzed using techniques such as mass spectrometry . In mass spectrometry, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field . The fragmentation patterns are used as a means of identification .


Chemical Reactions Analysis

Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .


Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Biological Activity Modulation

Indole derivatives, which share structural similarities with the compound , have been found to possess a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Synthesis of Alkaloids

The compound’s structure is related to that of indole derivatives, which are prevalent in many alkaloids. Alkaloids have significant biological properties and are used in the treatment of various disorders .

Mechanism of Action

The mechanism of action of esters involves several steps. These include deprotonation of the ester to form an enolate, SN2 reaction of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .

Future Directions

The future directions for the study and application of esters like “(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the enzymatic approach for transesterification could be optimized for better yield . Additionally, the chemical reactions of esters could be studied in more detail to understand their behavior and potential uses .

properties

IUPAC Name

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQYJXNDLAPKL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester

CAS RN

81831-72-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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